3-(2-Fluorophenyl)-6-hydrazinylpyridazine
Overview
Description
3-(2-Fluorophenyl)-6-hydrazinylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-hydrazinylpyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate dicarbonyl compounds with hydrazine or its derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyridazine.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through the reaction of the pyridazine derivative with hydrazine hydrate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-hydrazinylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of hydrazinyl and fluorophenyl groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the hydrazinyl group can participate in hydrogen bonding and other interactions with the target .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds also contain a pyridazine ring and have been studied for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group are known for their enhanced stability and binding affinity in biological systems.
Uniqueness
3-(2-Fluorophenyl)-6-hydrazinylpyridazine is unique due to the combination of the fluorophenyl and hydrazinyl groups on the pyridazine ring. This combination can provide a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[6-(2-fluorophenyl)pyridazin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4/c11-8-4-2-1-3-7(8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDVXDVLVQOYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734312 | |
Record name | 3-(2-Fluorophenyl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88490-28-2 | |
Record name | 3-(2-Fluorophenyl)-6-hydrazinylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88490-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Fluorophenyl)-6-hydrazinylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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